molecular formula C11H12ClNO B3243213 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro- CAS No. 155288-40-7

1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro-

Cat. No.: B3243213
CAS No.: 155288-40-7
M. Wt: 209.67 g/mol
InChI Key: GDLJUDTTZWXDLM-UHFFFAOYSA-N
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Description

1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro- is a chemical compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of a chloropropyl group in this compound suggests potential reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro- typically involves the reaction of isoindolone with a chloropropylating agent under controlled conditions. Common reagents used in this process include chloropropyl chloride and a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of chlorinated reagents and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro- can undergo various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction can be used to modify the isoindolone ring or the chloropropyl side chain.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation might produce a ketone or aldehyde.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro- involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The isoindolone ring may interact with various receptors or proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindol-1-one: The parent compound without the chloropropyl group.

    2-(3-Bromopropyl)-2,3-dihydro-1H-isoindol-1-one: A similar compound with a bromopropyl group instead of chloropropyl.

    2-(3-Hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one: A derivative with a hydroxypropyl group.

Uniqueness

1H-Isoindol-1-one, 2-(3-chloropropyl)-2,3-dihydro- is unique due to the presence of the chloropropyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(3-chloropropyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-6-3-7-13-8-9-4-1-2-5-10(9)11(13)14/h1-2,4-5H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLJUDTTZWXDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238973
Record name 2-(3-Chloropropyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155288-40-7
Record name 2-(3-Chloropropyl)-2,3-dihydro-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155288-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloropropyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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